6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
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Overview
Description
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is a chemical compound with the molecular formula C9H7BrO3. It is a derivative of benzo[b][1,4]dioxine, featuring a bromine atom at the 6th position and an aldehyde group at the 5th position. This compound is used primarily in scientific research and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylation reagent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid like aluminum chloride (AlCl3) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaN3 in DMF, KSCN in acetone.
Major Products Formed
Oxidation: 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.
Reduction: 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-methanol.
Substitution: 6-Azido-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde, 6-Thiocyanato-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde.
Scientific Research Applications
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
- 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime
- 6-Bromo-1,4-benzodioxane
Uniqueness
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the benzo[b][1,4]dioxine ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-1-2-8-9(6(7)5-11)13-4-3-12-8/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWRHEPVGJPSBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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